molecular formula C12H9N3O2S B3032065 2-amino-7-methoxy-4H-[1,3]thiazino[5,6-c]quinolin-4-one CAS No. 1018127-79-1

2-amino-7-methoxy-4H-[1,3]thiazino[5,6-c]quinolin-4-one

Cat. No.: B3032065
CAS No.: 1018127-79-1
M. Wt: 259.29
InChI Key: QELQUYGOHDTGKL-UHFFFAOYSA-N
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Description

2-amino-7-methoxy-4H-[1,3]thiazino[5,6-c]quinolin-4-one is a heterocyclic compound with a unique structure that combines a quinoline core with a thiazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-methoxy-4H-[1,3]thiazino[5,6-c]quinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with thioamides in the presence of a cyclizing agent . The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or dimethylformamide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, where the reaction is scaled up using large reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-7-methoxy-4H-[1,3]thiazino[5,6-c]quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols . The reaction conditions vary depending on the desired transformation, with some reactions requiring acidic or basic environments, elevated temperatures, or specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline derivatives .

Scientific Research Applications

2-amino-7-methoxy-4H-[1,3]thiazino[5,6-c]quinolin-4-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: This compound has potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: It is utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-amino-7-methoxy-4H-[1,3]thiazino[5,6-c]quinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular pathways involved in signal transduction, leading to changes in cellular function and behavior .

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: These compounds share a quinoline core but differ in the functional groups attached to the ring system.

    Thiazoles: These compounds contain a thiazole ring but lack the quinoline core.

Uniqueness

2-amino-7-methoxy-4H-[1,3]thiazino[5,6-c]quinolin-4-one is unique due to its combined quinoline-thiazine structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development .

Biological Activity

2-Amino-7-methoxy-4H-[1,3]thiazino[5,6-c]quinolin-4-one is a heterocyclic compound characterized by its unique quinoline-thiazine structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • IUPAC Name : 2-amino-7-methoxy-[1,3]thiazino[5,6-c]quinolin-4-one
  • Molecular Formula : C₁₂H₉N₃O₂S
  • CAS Number : 1018127-79-1
  • Molecular Weight : 259.28 g/mol

The compound features a methoxy group and an amino group, contributing to its biological activity by influencing its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. Research indicates that derivatives of quinoline structures can exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Tubulin Inhibition

A study focused on the synthesis and evaluation of quinoline derivatives demonstrated that certain compounds could inhibit tubulin polymerization, crucial for cancer cell mitosis. The synthesized compounds exhibited cytotoxicity against human cancer cell lines such as MCF-7 and A2780. Specifically, compounds with structural similarities to this compound showed promising antiproliferative activity by inducing G2/M phase arrest and apoptosis in cancer cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanism involves:

  • Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites or allosteric sites, thus blocking substrate access or altering enzyme conformation.
  • Cell Cycle Arrest : It has been observed that certain derivatives can cause G2/M phase arrest in cancer cells, leading to apoptosis .

Comparative Analysis with Similar Compounds

CompoundStructure CharacteristicsBiological Activity
This compoundQuinoline-thiazine coreAnticancer activity via tubulin inhibition
4-Hydroxy-2-quinolonesQuinoline core with hydroxyl groupModerate anticancer activity
ThiazolesThiazole ring without quinolineLimited anticancer properties

The unique combination of the quinoline-thiazine structure in this compound enhances its biological properties compared to other similar compounds.

Cytotoxicity Data

A summary of cytotoxicity findings for related compounds is presented below:

Compound NameCell Line TestedIC50 (μM)
Compound 7eMCF-70.35 ± 0.04
Compound 7fA27800.54 ± 0.04
NeocryptolepineHCT1166.26 ± 1.22

These results demonstrate that derivatives of the thiazinoquinoline structure exhibit significant cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents .

Summary of Mechanistic Studies

Molecular docking studies have provided insights into how these compounds interact with tubulin:

  • Binding Affinity : Compounds showed high binding affinity to tubulin's active site.
  • Induction of Apoptosis : Flow cytometry analysis indicated that treated cells exhibited increased apoptosis markers.

Properties

IUPAC Name

2-amino-7-methoxy-[1,3]thiazino[5,6-c]quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c1-17-8-4-2-3-6-9(8)14-5-7-10(6)18-12(13)15-11(7)16/h2-5H,1H3,(H2,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELQUYGOHDTGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C3C(=CN=C21)C(=O)N=C(S3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101210928
Record name 2-Amino-7-methoxy-4H-1,3-thiazino[5,6-c]quinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101210928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018127-79-1
Record name 2-Amino-7-methoxy-4H-1,3-thiazino[5,6-c]quinolin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018127-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-7-methoxy-4H-1,3-thiazino[5,6-c]quinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101210928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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